![molecular formula C11H11NO4 B1643128 Ethyl 2,4-dioxo-4-pyridin-3-ylbutanoate CAS No. 92288-94-3](/img/structure/B1643128.png)
Ethyl 2,4-dioxo-4-pyridin-3-ylbutanoate
Overview
Description
Ethyl 2,4-dioxo-4-pyridin-3-ylbutanoate, also known as ethyl 2,4-dioxopyridine-3-butyrate, is a naturally occurring organic compound belonging to the class of pyridines. It is an important intermediate in the synthesis of several pharmaceuticals and agrochemicals. Ethyl 2,4-dioxo-4-pyridin-3-ylbutanoate has been extensively studied in the laboratory for its various biological activities, including anti-inflammatory, anti-fungal, and anti-cancer properties.
Scientific Research Applications
Versatile Intermediate for Trifluoromethyl Heterocycles
Ethyl 2,4-dioxo-4-pyridin-3-ylbutanoate demonstrates significant versatility as an intermediate in the synthesis of trifluoromethyl heterocycles. Utilizing rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, researchers have successfully synthesized a diverse array of trifluoromethyl-oxazoles, thiazoles, imidazoles, triazines, and pyridines from the diazoketoester. This process is efficient, often requiring only a single step or one additional step for the synthesis of these compounds (Honey et al., 2012).
Facilitation of [4 + 2] Annulation
The compound acts as a 1,4-dipole synthon in [4 + 2] annulation processes with N-tosylimines, facilitated by an organic phosphine catalyst. This reaction produces ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity. The introduction of substituted methyl groups leads to high diastereoselectivities, expanding the scope of this annulation method (Zhu et al., 2003).
Pathway to γ-oxo-acrylates
Ethyl 2,4-dioxoalkanoates, including ethyl 2,4-dioxo-4-pyridin-3-ylbutanoate, react chemoselectively with pyrrolidine acetate. This reaction leads to the formation of enaminone esters, which can be reduced and transformed into γ-oxo-acrylates through a straightforward process. This pathway represents an efficient method for synthesizing valuable chemical intermediates (Manfredini, 1988).
Antioxidant and Antimicrobial Activities
The synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate via Knoevenagel condensation highlights the potential of ethyl 2,4-dioxo-4-pyridin-3-ylbutanoate derivatives for biological applications. The synthesized compounds exhibit significant antioxidant and antimicrobial activities, demonstrating the compound's utility beyond mere chemical synthesis (Kumar et al., 2016).
Protecting Group in DNA Synthesis
The compound's utility extends into the field of biochemistry, where derivatives such as 2-(4-pyridyl)ethyl serve as novel protecting groups for internucleotidic bonds in DNA synthesis. This application showcases the compound's versatility, highlighting its stability under various conditions and the ease of protecting group removal under mild conditions (Hamamoto et al., 1989).
properties
IUPAC Name |
ethyl 2,4-dioxo-4-pyridin-3-ylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-2-16-11(15)10(14)6-9(13)8-4-3-5-12-7-8/h3-5,7H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADSMLIXHMTDJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801292973 | |
Record name | Ethyl α,γ-dioxo-3-pyridinebutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801292973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,4-dioxo-4-pyridin-3-ylbutanoate | |
CAS RN |
92288-94-3 | |
Record name | Ethyl α,γ-dioxo-3-pyridinebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92288-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl α,γ-dioxo-3-pyridinebutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801292973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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